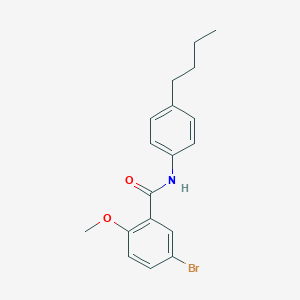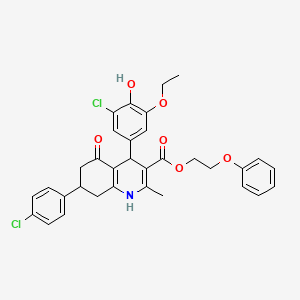![molecular formula C15H12N2OS2 B5214834 N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)
N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide, also known as PTZ-ABA, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to inhibit the reuptake of GABA, leading to an increase in GABAergic transmission and the induction of seizures.
Biochemical and Physiological Effects
This compound has been shown to induce seizures in animal models, making it a useful tool for the study of epilepsy and other neurological disorders. It has also been shown to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been used as a scaffold for the development of new drugs targeting various biological pathways.
実験室実験の利点と制限
One advantage of using N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its ability to induce seizures in animal models, making it a useful tool for the study of epilepsy and other neurological disorders. Another advantage is its potential anti-tumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide. One direction is the development of new drugs targeting the GABAergic system using this compound as a scaffold. Another direction is the study of this compound in combination with other drugs for the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成法
N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(chloroacetyl)thiophene. This intermediate is then reacted with 4-bromo-5-phenyl-2-thiazolamine to yield this compound.
科学的研究の応用
N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a convulsant agent to induce seizures in animal models for the study of epilepsy and other neurological disorders. In cancer research, this compound has been shown to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting various biological pathways.
特性
IUPAC Name |
N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)16-15-17-13(12-8-5-9-19-12)14(20-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBWFVIMEBJQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5214762.png)

![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)

![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)

![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)


![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)